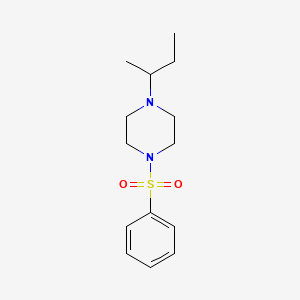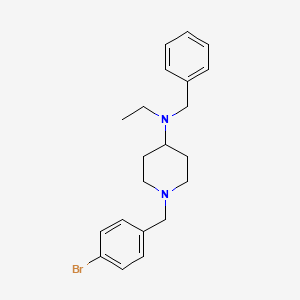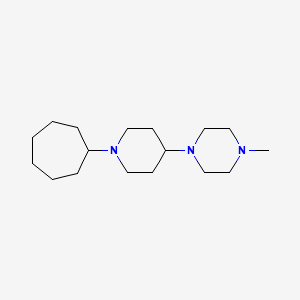
1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group attached to the piperazine ring, along with a methylcyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and 2-methylcyclohexylamine as the primary starting materials.
Nucleophilic Substitution Reaction: The 3-bromobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 1-(3-bromobenzyl)piperazine.
Alkylation: The resulting 1-(3-bromobenzyl)piperazine is then alkylated with 2-methylcyclohexylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar solvents.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Corresponding substituted benzyl derivatives.
Scientific Research Applications
1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluorobenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a fluorine atom instead of bromine.
1-(3-Methylbenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a methyl group instead of bromine.
Uniqueness: 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for synthetic and research applications.
Properties
Molecular Formula |
C18H27BrN2 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(2-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H27BrN2/c1-15-5-2-3-8-18(15)21-11-9-20(10-12-21)14-16-6-4-7-17(19)13-16/h4,6-7,13,15,18H,2-3,5,8-12,14H2,1H3 |
InChI Key |
BMOAYKAROHLNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
![(3-Chlorophenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883883.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)


![N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10883902.png)

![3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883935.png)
